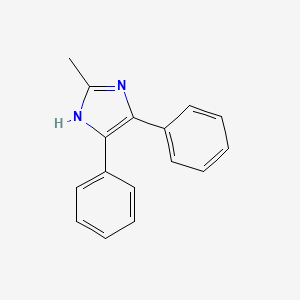

2-Methyl-4,5-diphenyl-1H-imidazole

Descripción general

Descripción

3,5-Di-terc-butilfenol . Es un compuesto orgánico con la fórmula molecular C14H22O y un peso molecular de 206,33 g/mol . Este compuesto se caracteriza por la presencia de dos grupos terc-butilo unidos a un anillo de fenol, lo que lo convierte en un fenol estéricamente impedido.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3,5-Di-terc-butilfenol típicamente implica la alquilación del fenol con isobutileno en presencia de un catalizador ácido. La reacción procede de la siguiente manera:

Paso 1: El fenol se hace reaccionar con isobutileno en presencia de un catalizador ácido como el ácido sulfúrico o el ácido fosfórico.

Paso 2: La mezcla de reacción se calienta a un rango de temperatura de 60-80 °C para facilitar el proceso de alquilación.

Métodos de producción industrial: En entornos industriales, la producción de 3,5-Di-terc-butilfenol sigue una ruta sintética similar, pero a mayor escala. El proceso involucra reactores de flujo continuo para garantizar una mezcla eficiente y transferencia de calor. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar los subproductos. El producto final se purifica utilizando técnicas de separación avanzadas como la cromatografía en columna o la cromatografía líquida de alto rendimiento (HPLC).

Análisis De Reacciones Químicas

Tipos de reacciones: El 3,5-Di-terc-butilfenol experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar quinonas u otros derivados oxidados.

Reducción: El grupo fenólico se puede reducir para formar los alcoholes correspondientes.

Sustitución: Los átomos de hidrógeno en el anillo de fenol se pueden sustituir con otros grupos funcionales como halógenos, grupos alquilo o grupos nitro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3) en condiciones ácidas.

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan en condiciones suaves.

Sustitución: La halogenación se puede lograr utilizando halógenos (Cl2, Br2) en presencia de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3).

Principales productos formados:

Oxidación: Formación de quinonas o hidroquinonas.

Reducción: Formación de fenoles o alcoholes alquilados.

Sustitución: Formación de fenoles halogenados o nitro-sustituidos.

Aplicaciones Científicas De Investigación

El 3,5-Di-terc-butilfenol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como estabilizador en la química de polímeros para prevenir la degradación oxidativa de los polímeros.

Biología: Sirve como antioxidante en estudios biológicos para proteger las células del estrés oxidativo.

Medicina: Se está investigando por sus potenciales efectos terapéuticos debido a sus propiedades antioxidantes.

Industria: Se utiliza como aditivo en lubricantes y combustibles para mejorar su estabilidad y rendimiento.

Mecanismo De Acción

El mecanismo de acción del 3,5-Di-terc-butilfenol implica principalmente sus propiedades antioxidantes. El compuesto puede donar átomos de hidrógeno a los radicales libres, neutralizándolos y previniendo el daño oxidativo a las células y tejidos. Los objetivos moleculares incluyen las especies reactivas de oxígeno (ROS) y otros radicales libres. Las vías involucradas en su acción incluyen la eliminación de radicales libres y la inhibición de la peroxidación lipídica .

Compuestos similares:

- 2,6-Di-terc-butilfenol

- 4-terc-butilfenol

- 2,4-Di-terc-butilfenol

Comparación: El 3,5-Di-terc-butilfenol es único debido a la posición específica de los grupos terc-butilo en el anillo de fenol, lo que proporciona impedimento estérico y mejora su estabilidad. En comparación con otros compuestos similares, exhibe propiedades antioxidantes superiores y es más efectivo para prevenir la degradación oxidativa en diversas aplicaciones .

Comparación Con Compuestos Similares

- 2,6-Di-tert-Butylphenol

- 4-tert-Butylphenol

- 2,4-Di-tert-Butylphenol

Comparison: 3,5-Di-tert-Butylphenol is unique due to the specific positioning of the tert-butyl groups on the phenol ring, which provides steric hindrance and enhances its stability. Compared to other similar compounds, it exhibits superior antioxidant properties and is more effective in preventing oxidative degradation in various applications .

Actividad Biológica

2-Methyl-4,5-diphenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, including mutagenicity, anticancer properties, and antimicrobial effects, supported by relevant case studies and research findings.

1. Mutagenicity

Research indicates that certain derivatives of imidazole, including this compound, exhibit mutagenic properties. A study conducted on ten imidazole derivatives revealed that while some compounds were non-mutagenic in specific strains of Salmonella typhimurium, others showed weak mutagenic activity under certain conditions. The presence of phenyl groups in different positions influenced the mutagenic potential significantly. For instance, in the absence of metabolic activation, 1-ethyl-2-methyl-4,5-diphenyl-1H-imidazole was found to be non-mutagenic .

| Compound | Mutagenicity (TA100) | Mutagenicity (TA98) | Notes |

|---|---|---|---|

| This compound | Non-mutagenic | Non-mutagenic | Weakly toxic at higher concentrations |

2. Anticancer Activity

The anticancer potential of this compound has been investigated with promising results. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 and has shown significant cytotoxicity against various tumor types. For example, a related study indicated that imidazole derivatives could inhibit cancer cell proliferation effectively, with IC50 values comparable to standard chemotherapeutics like cisplatin .

| Study | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |

| Study B | Colon carcinoma cells | Similar to cisplatin | Inhibition of cell growth |

3. Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been extensively studied. It has shown effectiveness against various bacterial strains and fungi. For instance, one study reported that metal complexes derived from this imidazole exhibited enhanced antimicrobial activity compared to the parent compound itself .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 200 μg/mL |

| Candida albicans | 100 μg/mL |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of imidazole derivatives on MCF-7 cancer cells and found that compounds with specific substitutions exhibited superior efficacy in inducing apoptosis compared to controls.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various imidazole derivatives against clinical isolates of bacteria and fungi. Results indicated that certain derivatives had significant inhibitory effects on resistant strains of bacteria.

Propiedades

IUPAC Name |

2-methyl-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDSXISQIHMTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284870 | |

| Record name | 2-Methyl-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2818-82-8 | |

| Record name | NSC39454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIPHENYL-2-METHYLIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.